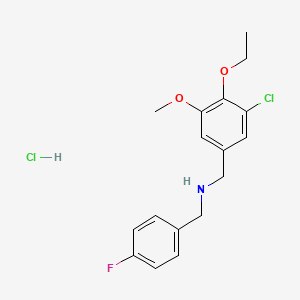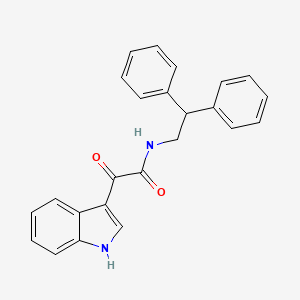![molecular formula C18H22N4OS B5289800 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, also known as TPA023, is a synthetic compound that belongs to the class of thiazolylpiperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The mechanism of action of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide involves its selective binding to the α2/α3-subunit interface of the GABAA receptor. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. This compound has been found to have a higher affinity for the α3-subunit of the GABAA receptor, which is predominantly expressed in the hippocampus. This selective binding to the α3-subunit of the GABAA receptor may explain the anxiolytic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. This compound has been found to increase the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This inhibition of neuronal activity results in anxiolytic, anticonvulsant, and sedative effects. This compound has also been found to have potential therapeutic applications in the treatment of alcoholism, depression, and anxiety disorders.
实验室实验的优点和局限性
One of the advantages of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide is its selectivity for the α3-subunit of the GABAA receptor. This selectivity may result in fewer side effects compared to other compounds that target the GABAA receptor. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide. One of the future directions is the investigation of its potential therapeutic applications in the treatment of alcoholism, depression, and anxiety disorders. Another future direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective compounds for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves its selective binding to the α2/α3-subunit interface of the GABAA receptor, leading to increased inhibition of neuronal activity. This compound has been found to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. Although this compound has some limitations, its potential therapeutic applications make it an important compound for future research.
合成方法
The synthesis of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide involves the reaction of 2-aminothiazole with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in preclinical studies. This compound has also been found to have potential therapeutic applications in the treatment of alcoholism, depression, and anxiety disorders.
属性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17(20-18-19-8-14-24-18)15-22-12-10-21(11-13-22)9-4-7-16-5-2-1-3-6-16/h1-8,14H,9-13,15H2,(H,19,20,23)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRPIKWCPFPXCR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289743.png)

![N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5289756.png)
![4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5289771.png)

![4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5289787.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![(3S*,5R*)-1-(4-methoxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5289798.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5289819.png)
![N-(3-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5289820.png)
![4-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5289827.png)
